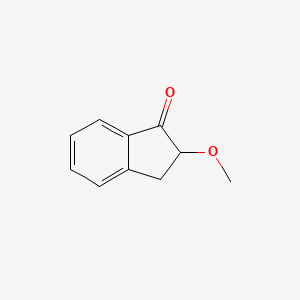

Methoxy indanone

Description

Significance of Indanone Scaffolds in Advanced Synthetic Chemistry

The indanone framework is recognized as a "privileged scaffold" in chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. researchgate.netrsc.org This versatility makes them prominent motifs in numerous natural products, pharmaceuticals, and synthetically bioactive molecules. researchgate.netrsc.org The indanone core is a key structural component in many biologically active natural products and has been integral to the development of drugs. rsc.orgguidechem.com

Indanone derivatives have been reported to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antimalarial properties. researchgate.netnih.gov Furthermore, their utility extends to the treatment of neurodegenerative disorders such as Alzheimer's disease. nih.govnih.gov The presence of an active methylene (B1212753) group adjacent to the carbonyl function in the indanone structure makes it a valuable component in condensation reactions and other organic transformations. researchgate.net Beyond medicine, indanone derivatives are also employed as organic functional materials, in the synthesis of dyes, and for applications in organic light-emitting diodes (OLEDs). rsc.orgguidechem.com

Historical Development and Evolution of Methoxy (B1213986) Indanone Synthesis

The synthesis of the core indanone structure dates back to the early 20th century, with initial methods involving the cyclization of hydrocinnamic acid using strong acids, first described in 1939. beilstein-journals.org One of the most widely adopted and versatile methods for preparing indanones, including methoxy-substituted variants, is the intramolecular Friedel-Crafts reaction. nih.govbeilstein-journals.orgguidechem.com This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride. For methoxy indanones, a common precursor is a methoxy-substituted phenylpropionic acid. The cyclization is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or a Brønsted acid like polyphosphoric acid. guidechem.com

The position of the methoxy group on the aromatic ring plays a crucial role in directing the regioselectivity of the ring closure. For instance, the synthesis of 5-methoxy-1-indanone (B147253) can be achieved through the Friedel-Crafts acylation of anisole (B1667542) with 3-chloropropionyl chloride, followed by an intramolecular cyclization. guidechem.comgoogle.com

Over the years, synthetic methodologies have evolved to improve yields and introduce milder reaction conditions. Other significant synthetic routes include:

The Nazarov Cyclization : This method involves the acid-catalyzed electrocyclic ring closure of divinyl ketones (or chalcones) to form cyclopentenones, which can be adapted for indanone synthesis. nih.govresearchgate.net For example, 6-methoxy-3-phenyl-1-indanone has been synthesized from a corresponding chalcone (B49325) using trifluoroacetic acid. nih.govbeilstein-journals.org

Ester Condensation Methods : Intramolecular condensation of certain diesters can also yield the indanone ring system. guidechem.com

Modern Catalytic Systems : Research has explored greener and more efficient catalysts, such as bismuth triflate (Bi(OTf)₃), as alternatives to traditional Lewis acids for Friedel-Crafts type reactions. Microwave-assisted synthesis has also been shown to significantly reduce reaction times for Nazarov cyclizations. nih.govbeilstein-journals.org

Table 1: Key Historical Synthetic Methods for Indanones

| Method | Precursor(s) | Catalyst/Reagent | Significance |

| Acid Cyclization | Hydrocinnamic Acid | Sulfuric Acid | Early reported method for unsubstituted 1-indanone (B140024). beilstein-journals.org |

| Friedel-Crafts Acylation/Alkylation | Arylpropionic Acid/Chloride | AlCl₃, PPA, TFSA | Highly versatile for substituted indanones, including methoxy isomers. beilstein-journals.orgguidechem.com |

| Nazarov Cyclization | Chalcones (α,β-unsaturated ketones) | Trifluoroacetic Acid (TFA) | Effective for producing substituted phenyl-indanones. nih.govresearchgate.net |

| Ester Cyclization | Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic Acid | High-yield synthesis of dimethoxy-1-indanone. beilstein-journals.org |

Current Research Landscape and Academic Relevance of Methoxy Indanone Derivatives

The academic relevance of this compound derivatives remains high, with ongoing research exploring their potential in medicinal chemistry and materials science. A significant area of investigation is their role as neuroprotective agents. nih.gov The general indanone scaffold is the basis for the Alzheimer's drug Donepezil, spurring research into new derivatives. guidechem.comnih.gov

Recent studies have focused on methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives as potential antagonists for adenosine (B11128) A₁ and A₂ₐ receptors, which are targets for treating neurological conditions. nih.gov Research has shown that specific substitutions on the this compound scaffold can lead to compounds with high affinity for these receptors in the nanomolar range. nih.gov For example, a derivative with a C4-methoxy group on one ring and dihydroxy substitutions on another (compound 2e) showed potent affinity for both A₁ and A₂ₐ receptors. nih.gov

Furthermore, thermodynamic studies have been conducted to understand the energetic effects of substituents on the indanone core. A 2023 study reported that the presence of a methoxy group contributes a significant stabilizing effect, decreasing the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹. mdpi.com This fundamental understanding of the molecule's stability is crucial for designing new synthetic pathways and predicting the properties of novel derivatives. Methoxy indanones are also used as key intermediates in the synthesis of more complex molecules, including photoswitches designed as dual inhibitors for enzymes relevant to neurodegenerative diseases. mdpi.com

Table 2: Physicochemical Properties of this compound Isomers

| Property | 5-Methoxy-1-indanone | 6-Methoxy-1-indanone (B23923) |

| CAS Number | 5111-70-6 guidechem.comlookchem.com | 13623-25-1 sigmaaldrich.combiosynth.com |

| Molecular Formula | C₁₀H₁₀O₂ guidechem.comlookchem.com | C₁₀H₁₀O₂ sigmaaldrich.combiosynth.com |

| Molecular Weight | 162.19 g/mol lookchem.com | 162.19 g/mol biosynth.com |

| Appearance | Light green-brown solid guidechem.com | Solid sigmaaldrich.com |

| Melting Point | 107-109 °C guidechem.com | 105-109 °C sigmaaldrich.com |

| Boiling Point | 150 °C / 2 mmHg guidechem.com | Not specified |

Table 3: Biological Activity of Methoxy Substituted 2-Benzylidene-1-Indanone Derivatives

| Compound | Ring A Substitution | Ring B Substitution | A₁ Receptor Affinity (Kᵢ, rat) | A₂ₐ Receptor Affinity (Kᵢ, rat) |

| 1a | C4-OH | 3',4'-dihydroxy | 435 nM | 903 nM |

| 2c | C4-OCH₃ | 3'-hydroxy | 41 nM | 97 nM |

| 2e | C4-OCH₃ | 3',4'-dihydroxy | 42 nM | 78 nM |

| Data sourced from a 2019 study on adenosine receptor antagonists. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H10O2/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9H,6H2,1H3 |

InChI Key |

WFKQFRZHHKCZFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methoxy Indanone and Its Analogues

Friedel-Crafts-Based Annulation Strategies

The intramolecular Friedel-Crafts acylation remains a cornerstone for the synthesis of 1-indanones, including methoxy-substituted analogues. This approach involves the cyclization of a suitably substituted aromatic precursor bearing a carboxylic acid or its derivative.

Traditional intramolecular Friedel-Crafts acylation often utilizes 3-arylpropanoic acids which are converted to their more reactive acid chlorides before cyclization in the presence of a Lewis acid. A notable advancement in this area is the use of Meldrum's acid derivatives as acylating agents. This approach circumvents some of the drawbacks associated with classical methods, such as harsh reaction conditions and issues with functional group compatibility.

Another significant pathway involves the use of niobium pentachloride (NbCl5) which serves a dual role. It acts as a reagent to convert carboxylic acids into their corresponding acyl chlorides in situ and as a Lewis acid catalyst to promote the subsequent cyclization, allowing the reaction to proceed under mild conditions at room temperature.

The evolution of catalysts for Friedel-Crafts acylation has been a key area of research to improve yields, selectivity, and environmental footprint. Metal trifluoromethanesulfonates, such as scandium(III) triflate (Sc(OTf)₃), dysprosium(III) triflate (Dy(OTf)₃), and ytterbium(III) triflate (Yb(OTf)₃), have been employed as effective catalysts. These catalysts are often used in conjunction with ionic liquids and can be recycled and reused, aligning with the principles of green chemistry. Microwave-assisted synthesis using these catalytic systems has also been shown to accelerate the reaction, providing good yields of 1-indanones in a short time.

Zeolites have also emerged as promising solid acid catalysts for Friedel-Crafts acylation. Their shape-selective properties can lead to high regioselectivity in the formation of the desired indanone isomer. The use of zeolites, such as mordenite, in conjunction with acetic anhydride (B1165640) as an acylating agent in acetic acid as a solvent, has demonstrated high conversion and selectivity for the desired product.

Table 1: Catalyst Screening in Friedel-Crafts Acylation for Indanone Synthesis

| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (0.1) | K₂CO₃ | PEG400 | 78 |

| 2 | Pd(OAc)₂ (0.01) | K₂CO₃ | PEG400 | 99 |

| 3 | Pd(OAc)₂ (0.005) | K₂CO₃ | PEG400 | 99 |

| 4 | Pd(OAc)₂ (0.001) | K₂CO₃ | PEG400 | 53 |

| 5 | Pd(PPh₃)₄ (0.1) | K₂CO₃ | EtOH-H₂O | 90 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile alternatives to classical methods for the synthesis of methoxy (B1213986) indanones, often proceeding under milder conditions and with higher functional group tolerance.

Rhodium catalysts have been effectively used in the synthesis of indanones through the carbonylative arylation of alkynes. In this process, an alkyne reacts with an arylboroxine in the presence of a rhodium catalyst under a carbon monoxide (CO) atmosphere to yield the corresponding indanone. Studies have shown that higher yields are often obtained with electron-poor diaryl acetylenes. While methoxy-substituted phenylboroxines have been used, they have been observed to give lower yields compared to their methyl-substituted counterparts. iyte.edu.tr

A theoretical study using Density Functional Theory (DFT) has explored the mechanism of rhodium(III)-catalyzed synthesis of indanones from N-methoxybenzamides and β-trifluoromethyl-α,β-unsaturated ketones. rsc.org This reaction proceeds via C-H activation and involves several steps including N-H deprotonation, C-H activation, insertion of the unsaturated ketone into the Rh-C bond, and subsequent cyclization and condensation steps to form the indanone product. rsc.org

Table 2: Rhodium-Catalyzed Carbonylative Arylation of Alkynes with Methoxy-Substituted Phenylboroxines

| Entry | Phenylboroxine Substituent | Alkyne | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | p-Methoxy | Diphenylacetylene | [RhCl(cod)]₂ | 35 |

| 2 | m-Methoxy | Diphenylacetylene | [RhCl(cod)]₂ | 42 |

| 3 | p-Methyl | Diphenylacetylene | [RhCl(cod)]₂ | 75 |

| 4 | m-Methyl | Diphenylacetylene | [RhCl(cod)]₂ | 68 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Palladium catalysis has been widely employed in the synthesis of complex organic molecules, including indanones. One notable application is in ligand-free Suzuki coupling reactions to prepare aryl-substituted indanones. For instance, 4-bromo-2-methyl-1H-indanone can be coupled with various arylboronic acids in the presence of a palladium catalyst to afford the corresponding 4-aryl-substituted indanones in excellent yields. researchgate.net This method is highly efficient, often requiring very low catalyst loadings. researchgate.net

Another palladium-catalyzed approach involves a cascade reaction that combines a Heck reaction with an aldol-type annulation. This one-pot synthesis can produce a variety of multisubstituted 1-indanones. The reaction is typically carried out in a solvent like ethylene (B1197577) glycol, which facilitates both the palladium-catalyzed arylation and the subsequent cyclization.

Table 3: Ligand-Free Palladium-Catalyzed Suzuki Coupling for the Synthesis of Aryl-Substituted Indanones

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (0.005) | K₂CO₃ | 98 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.005) | K₂CO₃ | 99 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.005) | K₂CO₃ | 97 |

| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (0.005) | K₂CO₃ | 99 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Copper catalysis provides an economical and environmentally friendly option for the synthesis of indanones. A copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed to construct the 1-indanone (B140024) framework. This reaction utilizes the inexpensive catalyst copper(II) triflate (Cu(OTf)₂) and Togni’s reagent, which serves as both a radical initiator and a source of the trifluoromethyl group. The proposed mechanism involves a radical-triggered addition, followed by a 5-exo-dig cyclization, oxidation, and a nucleophilic cascade to yield the functionalized 1-indanone.

Regioselective and Stereoselective Synthesis of Methoxy Indanone Derivatives

The precise control over the placement of substituents (regioselectivity) and the spatial orientation of atoms (stereoselectivity) is paramount in modern organic synthesis. For methoxy indanones, these principles are applied to create specific isomers with desired chemical properties.

Strategies for Regiocontrol in Methoxy-Substituted Indanones

Regiocontrol in the synthesis of methoxy-substituted indanones is primarily achieved during the core ring-forming reactions, such as the Friedel-Crafts acylation or Nazarov cyclization. The position of the methoxy group on the aromatic precursor dictates the final substitution pattern of the indanone product.

The intramolecular Friedel-Crafts acylation of substituted phenylpropionic acids is a classic method where regioselectivity is crucial. The methoxy group, being an electron-donating and ortho-para directing group, activates the aromatic ring towards electrophilic attack. msu.edu The cyclization of a 3-arylpropionic acid will, therefore, be directed to one of the positions ortho to the methoxy group. For instance, the cyclization of 3-(3-methoxyphenyl)propanoic acid will preferentially yield 6-methoxy-1-indanone (B23923) due to the directing effect of the methoxy substituent.

A notable strategy for switching regioselectivity involves the use of polyphosphoric acid (PPA). Research has demonstrated that the degree of PPA hydrolysis significantly impacts the outcome of the cyclization of substituted phenylpropionic acids. rug.nl By modulating the P2O5 content of the PPA, chemists can selectively favor one regioisomer over another, providing a powerful tool for synthesizing a range of electron-rich indanones, including those with methoxy substituents. rug.nl

The Nazarov cyclization, another key reaction, transforms divinyl ketones (often derived from chalcones) into cyclopentenones, which can then be reduced to indanones. beilstein-journals.org For example, the acid-catalyzed cyclization of a chalcone (B49325) derived from a methoxy-substituted acetophenone (B1666503) will result in a methoxy-substituted indanone, with the final position of the methoxy group determined by its location on the starting aromatic ring. beilstein-journals.orgpreprints.org

Enantioselective Approaches to Chiral Methoxy Indanones

The synthesis of single-enantiomer (chiral) methoxy indanones is of significant interest, and several advanced catalytic methods have been developed to achieve this. These methods create molecules with a specific three-dimensional structure, which is often crucial for biological activity.

Rhodium-catalyzed asymmetric reactions have proven effective. One such method involves the intramolecular 1,4-addition of chalcone derivatives containing a pinacolborane group. organic-chemistry.org In the presence of a chiral rhodium-MonoPhos catalyst system, this reaction produces chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities. organic-chemistry.org Another approach is the gold-catalyzed enantioselective carboalkoxylation of alkynes, which yields optically active β-alkoxyindanones. organic-chemistry.org

Palladium catalysis has also been employed for creating chiral indanones. An efficient intramolecular palladium-catalyzed asymmetric reductive-Heck reaction has been developed to synthesize enantiomerically enriched 3-substituted indanones. figshare.com More recently, the first atropselective Suzuki-Miyaura cross-coupling of β-keto enol triflates was developed to access axially chiral (Z)-diarylmethylidene indanones, a class of molecules with restricted rotation around a single bond. nih.gov

Below is a table summarizing key enantioselective methods:

| Reaction Type | Catalyst System | Substrate Type | Product | Key Finding |

| Asymmetric 1,4-Addition | Rhodium/MonoPhos | Pinacolborane chalcone derivatives | Chiral 3-aryl-1-indanones | High yields and excellent enantioselectivities are achieved under mild conditions. organic-chemistry.org |

| Asymmetric Reductive-Heck | Palladium/Chiral Ligand | o-Bromostyrene derivatives | Enantiomerically enriched 3-substituted indanones | The choice of base can selectively yield either 3-substituted indanones or α-exo-methylene indanones. figshare.com |

| Atropselective Suzuki-Miyaura | Palladium/Chiral Ligand | β-keto enol triflates | Axially chiral (Z)-diarylmethylidene indanones | Provides access to a novel class of chiral indanones with axial chirality. nih.gov |

| Enantioselective Carboalkoxylation | Cationic Gold(I)/DTBM-MeO-Biphep | Alkynes | Optically active β-alkoxyindanones | Proceeds via an enantioselective cyclization of a vinylgold(I) intermediate. organic-chemistry.org |

Novel Synthetic Transformations and Sustainable Chemical Practices

Modern synthetic chemistry increasingly emphasizes the development of novel reactions and the adoption of sustainable, or "green," practices to minimize environmental impact. primescholars.com The synthesis of methoxy indanones has benefited from these advancements, with new methods that are more efficient and environmentally benign.

A metal- and additive-free method for synthesizing indanones has been developed using the environmentally benign catalyst L-proline. rsc.org This approach utilizes an intramolecular hydroacylation of 2-vinylbenzaldehyde, offering a green pathway to the indanone scaffold with good to excellent yields. rsc.org

The Nazarov cyclization, traditionally requiring strong acids and high temperatures, has been adapted for sustainability. preprints.org One study reports the synthesis of 3-(benzo[d] figshare.comnih.govdioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one from its corresponding chalcone using the green solvent 4-methyltetrahydropyran (4-MeTHP) with a Lewis acid. preprints.org While the yield was moderate, this process avoids hazardous solvents and simplifies the work-up procedure. preprints.org

Microwave-assisted synthesis represents another sustainable practice, significantly reducing reaction times. nih.gov An efficient microwave-assisted Nazarov cyclization of chalcones in the presence of trifluoroacetic acid (TFA) shortened the reaction time from 4 hours (conventional heating) to just 20 minutes. beilstein-journals.orgnih.gov Furthermore, the use of reusable catalysts, such as metal triflates in ionic liquids for intramolecular Friedel-Crafts acylations, aligns with green chemistry principles by allowing the catalyst to be recovered and reused without significant loss of activity. nih.gov

Functionalization and Derivatization Strategies for this compound Scaffolds

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These functionalization strategies target either the aromatic ring or the cyclopentanone (B42830) portion of the molecule.

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is amenable to various substitution reactions, allowing for the introduction of new functional groups. The existing methoxy group is an activating, ortho-para director, meaning it facilitates electrophilic aromatic substitution and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. msu.edunumberanalytics.com

A powerful and versatile method for functionalizing the aromatic ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction creates new carbon-carbon bonds. For example, 5-bromo-1-indanone (B130187) can be coupled with various arylboronic acids (such as 4-methoxyphenylboronic acid or 4-ethylphenylboronic acid) to yield a range of 5-aryl-1-indanone derivatives. researchgate.net This demonstrates an efficient route to structurally diverse compounds. researchgate.net

Modifications of the Cyclopentanone Moiety

The cyclopentanone ring of the this compound scaffold offers multiple sites for chemical modification, including the α-carbon (C2) and the carbonyl group (C1).

The α-carbon can be functionalized through various reactions. For instance, 6-methoxy-3-phenyl-1-indanone can be brominated at the C2 position with bromine in diethyl ether to produce 2-bromo-6-methoxy-3-phenyl-1-indanone. beilstein-journals.org This bromo-derivative serves as a useful intermediate for further transformations. beilstein-journals.org

Another common modification is the Knoevenagel condensation, where the α-methylene group of the indanone reacts with aldehydes. beilstein-journals.org This reaction is frequently used to synthesize 2-benzylidene-1-indanone (B110557) derivatives, where various substituted benzaldehydes are condensed with a methoxy-substituted 1-indanone to produce compounds with extended conjugation. beilstein-journals.orgnih.gov

The carbonyl group itself can be a site for reaction. For example, methylation using a Grignard reagent like MeMgBr can convert the carbonyl into a tertiary alcohol, which can then undergo further substitution reactions. rsc.org

The following table summarizes key derivatization strategies:

| Reaction Site | Reaction Type | Reagents | Starting Material Example | Product Example |

| Aromatic Ring (C5) | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | 5-Bromo-1-indanone | 5-Phenyl-1-indanone researchgate.net |

| Cyclopentanone (C2) | Bromination | Bromine, Diethyl ether | 6-Methoxy-3-phenyl-1-indanone | 2-Bromo-6-methoxy-3-phenyl-1-indanone beilstein-journals.org |

| Cyclopentanone (C2) | Knoevenagel Condensation | Aromatic aldehydes, Acid/Base | 1-Indanone | 2-Benzylidene-1-indanone beilstein-journals.org |

| Cyclopentanone (C1) | Grignard Reaction | MeMgBr | Indanone derivative | 1-Methyl-1-hydroxy-indane derivative rsc.org |

Chemical Reactivity and Mechanistic Investigations of Methoxy Indanone Systems

Fundamental Oxidation and Reduction Pathways

The indanone scaffold, including its methoxy (B1213986) derivatives, is amenable to various oxidation and reduction reactions, typically targeting the ketone functionality or the benzylic position.

Oxidation: The oxidation of the indane core to an indanone is a fundamental transformation. For instance, poly(ethylene glycol)-supported ruthenium complexes and SiO2-supported iodoarene–RuCl3 bifunctional catalysts have been used to oxidize indane to 1-indanone (B140024) with high yields. While these examples establish the susceptibility of the core structure to oxidation, specific studies on methoxy-indanones focus on subsequent transformations. A key oxidation reaction is the α-hydroxylation of the indanone core. For example, the α-hydroxylation of an indanone derivative in the presence of potassium carbonate and air can produce the corresponding hydroxy keto compound in high yield (94%). rsc.org

Reduction: The carbonyl group of methoxy indanones is readily reduced to a hydroxyl group using standard reducing agents. Sodium borohydride (B1222165) (NaBH2) is commonly employed for the diastereoselective reduction of α-hydroxylated indanones to their corresponding trans-diol derivatives. rsc.org In the context of synthesizing fragments of natural products, the C15 carbonyl group of a complex indanone-containing structure was stereoselectively reduced at low temperatures (-78 °C) to an equatorial alcohol, which was then protected as a p-methoxybenzyl ether. nih.gov This highlights the controlled reduction pathways available for these systems.

A comparative study on the biocatalyzed oxidation of various substituted benzo-fused ketones, including 4-methoxy-1-indanone (B81218), indicates its suitability for investigating reaction kinetics, which underscores the controlled manner in which these molecules can undergo redox transformations. sigmaaldrich.com

Electrophilic and Nucleophilic Substitution Dynamics

The electronic nature of the methoxy indanone system, dictated by the interplay between the electron-donating methoxy group and the electron-withdrawing carbonyl group, governs its behavior in substitution reactions.

Electrophilic Substitution: The methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution (EAS). cymitquimica.comdalalinstitute.com This makes the aromatic ring of this compound susceptible to attack by electrophiles. A prime example is the nitration of 4-methoxy-1-indanone to synthesize 4-methoxy-5-nitro-1-indanone. sigmaaldrich.com The electron-donating nature of the methoxy group stabilizes the carbocation intermediate (the arenium ion) formed during the reaction, facilitating the substitution. mdpi.comdalalinstitute.com In general, electron-donating substituents activate aromatic rings for EAS by increasing the electron density of the π-system. dalalinstitute.com

Nucleophilic Substitution: While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNA) can occur, particularly when strong electron-withdrawing groups are also present on the ring. libretexts.org More relevant to the indanone scaffold is nucleophilic addition to the carbonyl group or to conjugated systems. For instance, 2-benzylidene-1-indanone (B110557) derivatives, which can be synthesized from methoxy indanones, contain an α,β-unsaturated ketone. This moiety acts as a Michael acceptor, making it susceptible to nucleophilic attack by species like thiols.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used to functionalize the indanone core. In one study, 5-bromo-1-indanone (B130187) was coupled with various boronic acids, including 4-methoxyphenylboronic acid, in the presence of a palladium catalyst to form new carbon-carbon bonds. researchgate.net This reaction involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination, demonstrating a sophisticated substitution pathway at the aromatic ring. researchgate.net

| Reaction Type | Reagents & Conditions | Product | Reference |

| Electrophilic Substitution (Nitration) | Nitrating agent | 4-Methoxy-5-nitro-1-indanone | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid, Pd(PPh3)4, K2CO3, Toluene | 5-(4-methoxyphenyl)-1-indanone | researchgate.net |

| Michael Addition (on derivative) | Nucleophiles (e.g., thiols) | Michael adduct |

Annulation and Ring Expansion Reactions Involving this compound Scaffolds

The versatile reactivity of the indanone core makes it a valuable substrate for constructing more complex fused and spirocyclic systems through annulation and ring expansion reactions. rsc.org Annulation is a ring-forming process where two molecular fragments are joined by forming two new bonds. scripps.edu

Annulation Reactions: The Robinson annulation, a classic method for forming a six-membered ring, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com This strategy has been applied enantioselectively to synthesize complex polycyclic systems, where a 2-methyl-1,3-cyclohexadione is reacted with an enone to build a new ring onto the existing structure. nih.gov Methoxy-substituted indanones have proven to be compatible with various modern annulation strategies. For example, α-thiocyanato indanones bearing methyl and methoxy substituents were successfully used in a catalytic cascade reaction with 2-(tosylmethyl)phenols to create oxygen-containing fused polycyclic compounds. rsc.org

Ring Expansion Reactions: Methoxy indanones can undergo ring expansion to form larger ring systems, such as benzocycloheptenones or naphthols. A rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones provides a straightforward method to access fused seven-membered carbocycles. rsc.org Another protocol involves a two-step ring expansion of 1-indanones into 2-halo-1-naphthols. acs.org This reaction proceeds via the formation of a trimethylsilyl (B98337) enol ether, followed by treatment with a base (potassium tert-butoxide) and a haloform (e.g., chloroform) at low temperatures. acs.org Interestingly, it was observed that the presence of methoxy groups on the indanone scaffold led to significantly lower yields (16-57%) compared to other substituents under the standard reaction conditions, indicating a notable electronic or steric influence of this group on the reaction pathway. acs.org

| Transformation | Catalyst/Reagents | Key Features | Reference |

| Fused Polycycle Synthesis | Organocatalyst (Quinine-derived) | Cascade reaction of α-thiocyanato this compound | rsc.org |

| Ring Expansion to Benzocycloheptenone | [Rh(C2H4)2Cl]2, IMes, TsOH·H2O | Direct insertion of ethylene into C-C bond | rsc.org |

| Ring Expansion to 2-Chloro-1-naphthol | 1. TMS-Cl, Et3N 2. KOtBu, CHCl3 | Lower yields observed with methoxy substituents | acs.org |

Reaction Kinetics and Detailed Mechanistic Elucidation Studies

Understanding the kinetics and mechanisms of reactions involving methoxy indanones is crucial for optimizing reaction conditions and designing new synthetic pathways.

Reaction Kinetics: The rate of reactions can be significantly influenced by the substituents on the indanone ring. For instance, 4-methoxy-1-indanone is a suitable substrate for comparative kinetic studies in biocatalyzed oxidation reactions, allowing researchers to quantify the effect of the methoxy group against other substituents. sigmaaldrich.com In another example, the Nazarov cyclization of chalcones to form indanones, including a 6-methoxy-3-phenyl-1-indanone, was found to be significantly accelerated by microwave heating. The reaction time was reduced from 4 hours to just 20 minutes, demonstrating a kinetic enhancement under microwave irradiation.

Mechanistic Studies: Detailed mechanistic pathways have been proposed for several reactions involving the indanone scaffold.

Annulation: For the squaramide-triggered cycloaddition between an isothiocyanato-1-indanone and a dioxopyrrolidine, a plausible mechanism involves initial enolization of the indanone, activation of the reaction partner via hydrogen bonding with the catalyst, and a subsequent Michael addition followed by intramolecular cyclization. rsc.org

Ring Expansion: The rhodium-catalyzed ring expansion of 1-indanones with ethylene is proposed to proceed via a "cut-insert-sew" mechanism, involving the chemoselective and redox-neutral insertion of the ethylene unit into a C-C bond. rsc.org

Nucleophilic Substitution: In the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde (a related heterocyclic system) with a nucleophile, the proposed mechanism involves the initial formation of an N-anion species from the nucleophile, which then attacks the 2-position of the indole (B1671886) ring, leading to the displacement of the methoxy group. psu.edu This is followed by further intramolecular reactions to yield the final product. psu.edu

Cascade Reactions: A base-mediated cascade reaction of an indanone-based nitrile was investigated through a series of control experiments, which supported an anionic pathway over a radical mechanism. The proposed mechanism begins with proton abstraction by a base (NaHMDS) to form an azaallyl anion, which then undergoes a cascade of fluoride (B91410) elimination, C-C bond formation, and a [3+2] cycloaddition to form the final product. acs.org

These studies, combining experimental observations with computational analysis, provide deep insight into the complex transformations of this compound systems.

Influence of the Methoxy Group on Molecular Reactivity and Selectivity

The methoxy group exerts a profound influence on the reactivity and selectivity of the indanone system through its electronic and steric effects.

Electronic Influence: As an electron-donating group, the methoxy group increases the electron density on the aromatic ring, particularly at the ortho and para positions. mdpi.com This has several consequences:

Activation in Electrophilic Substitution: It activates the ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to itself. cymitquimica.comsigmaaldrich.com

Stabilization: Computational studies have shown that the presence of a methoxy group provides a significant stabilizing effect on the indanone core. The energetic contribution to the gas-phase enthalpy of formation is a decrease of about 153 kJ·mol⁻¹, compared to only ~35 kJ·mol⁻¹ for a methyl group. This stabilizing effect is attributed to the electron-donating nature of the methoxy group. mdpi.com

Reactivity in Coupling Reactions: In Suzuki-Miyaura couplings, the electronic nature of the boronic acid, such as in 4-methoxyphenylboronic acid, can influence reaction efficiency and outcomes. researchgate.net

Influence on Reaction Pathways and Selectivity: The methoxy group can alter the course and efficiency of reactions. In the ring expansion of 1-indanones to 2-chloro-1-naphthols, substrates with methoxy groups gave significantly lower yields. acs.org This suggests that the electron-donating character of the methoxy group may disfavor a key step in the reaction mechanism or promote competing side reactions.

Conversely, in the context of medicinal chemistry, the methoxy group can be crucial for achieving desired biological activity. A study on 2-benzylidene-1-indanone derivatives as adenosine (B11128) receptor antagonists found that a C4-methoxy substitution on the indanone ring was favored over a C4-hydroxy substitution. This change resulted in a tenfold increase in affinity for the A₁ receptor and a twelvefold increase for the A₂A receptor, highlighting the group's critical role in molecular recognition and binding affinity.

Theoretical and Computational Studies on Methoxy Indanone Molecular Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule. For methoxy (B1213986) indanones, these calculations have provided crucial data on their thermodynamic stability and the influence of the methoxy substituent on the indanone framework. mdpi.comresearchgate.net

The standard molar enthalpy of formation in the gas phase (ΔfH°m(g)) is a key thermodynamic parameter that quantifies the stability of a molecule. High-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, have been employed to determine these values for methoxy indanone isomers. mdpi.comresearchgate.net This method is known for providing reliable results for polycyclic compounds. mdpi.com

| Compound | Computational Method | Calculated Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) | Experimental Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|---|---|

| 4-Methoxy-1-indanone (B81218) | G3(MP2)//B3LYP | -219.1 ± 3.3 | -217.9 ± 2.0 |

| 5-Methoxy-1-indanone (B147253) | G3(MP2)//B3LYP | -220.3 ± 3.3 | -220.5 ± 2.2 |

| 1-Indanone (B140024) (for comparison) | - | - | -64.0 ± 3.8 |

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their reactivity and biological activity. researchgate.net For methoxy indanones, computational methods are used to identify stable conformers and determine their relative energies.

A conformational analysis performed at the B3LYP/6-31G(d) level of theory revealed differences between the methoxy-substituted isomers. mdpi.com For 4-methoxy-1-indanone, calculations showed there is only one stable conformation, which corresponds to the global minimum on the potential energy surface. mdpi.comresearchgate.net In contrast, 5-methoxy-1-indanone was found to possess two possible stable conformations. mdpi.comresearchgate.net These two conformers are associated with the different geometric orientations of the methoxy group relative to the indanone ring system. mdpi.com Identifying the most stable conformer is a prerequisite for accurate calculations of other molecular properties, such as enthalpy of formation. mdpi.com

The substitution of a methoxy group onto the indanone aromatic ring introduces significant electronic effects that modify the molecule's reactivity. The methoxy group is a classic example of a substituent with competing electronic influences: it is electronegative and withdraws electron density through the sigma bond (an inductive effect), but it can also donate electron density into the aromatic ring via its lone pair electrons (a resonance effect). unam.mxminia.edu.eg In electrophilic aromatic substitution, the resonance donation effect is typically dominant, making the ring more electron-rich and thus more reactive towards electrophiles. minia.edu.eglibretexts.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and donor-acceptor interactions within a molecule, providing a quantitative picture of these electronic effects. uni-muenchen.deresearchgate.netfaccts.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization resulting from electron delocalization. uni-muenchen.deresearchgate.net While specific NBO analyses for methoxy indanones are detailed in specialized literature, studies on related systems show that such calculations can reveal the stabilizing interactions between the methoxy group's lone pair orbitals and the antibonding orbitals of the aromatic ring. mdpi.comnih.gov This delocalization is consistent with the observed enthalpic stabilization provided by the methoxy group. mdpi.comresearchgate.net

Molecular Modeling and Simulation of Reaction Pathways

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Molecular modeling and simulation provide powerful tools to map out potential reaction pathways, identify transition states (TS), and calculate activation barriers, offering a detailed view of how reactants are converted into products. arxiv.orgresearchgate.net

For methoxy indanones, computational approaches can be used to investigate various reactions, such as their synthesis or subsequent functionalization. nih.govnih.gov For example, the synthesis of 1-indanone derivatives often involves an intramolecular cyclization (e.g., a Friedel-Crafts acylation) followed by reduction or other modifications. nih.gov Computational models can elucidate the mechanism of these key steps.

The process typically involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures. mdpi.com

Transition State Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the minimum energy path (the intrinsic reaction coordinate) connecting reactants and products. arxiv.org

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. arxiv.org

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation barrier, which is a key determinant of the reaction rate. rsc.org

Techniques like ab initio molecular dynamics (MD) can also simulate the real-time evolution of a reactive system, providing a dynamic picture of the transformation and helping to explore the potential energy surface for possible reaction channels. arxiv.orgyoutube.com

Investigation of Intermolecular Interactions and Solvent Effects

The properties and behavior of molecules are significantly influenced by their environment. Computational studies can probe the non-covalent intermolecular interactions that govern how this compound molecules interact with each other in the solid state or with solvent molecules in a solution. mdpi.comrsc.orgresearchgate.net

In the solid state, the crystal packing is determined by a balance of various intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. researchgate.netresearchgate.net Analysis of crystal structures, often aided by computational tools, can identify the key interactions responsible for the observed packing arrangement. mdpi.com For methoxy indanones, potential interactions would include C-H···O hydrogen bonds involving the carbonyl and methoxy oxygen atoms, as well as π-π stacking between aromatic rings.

In solution, solvent molecules can interact with the solute and alter its conformation, stability, and reactivity. Computational models can account for these solvent effects, typically in two ways:

Explicit Solvent Models: Individual solvent molecules are included in the calculation, providing a detailed, atomistic picture of the solute's immediate solvation shell. This approach is computationally intensive.

Implicit Solvent Models: The solvent is represented as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example of this approach, offering a good balance between accuracy and computational cost.

These models are essential for bridging the gap between gas-phase calculations and real-world experimental conditions in solution.

Computational Approaches to Molecular Design and Scaffold Optimization

The indanone core is recognized as a "versatile scaffold" in medicinal chemistry, forming the structural basis for drugs used to treat neurodegenerative disorders like Alzheimer's disease. nih.gov The methoxy-substituted indanone framework is particularly promising for designing novel therapeutic agents. nih.gov Computational chemistry plays a vital role in this process of molecular design and scaffold optimization. moldesignx.com

In silico methods are used to design and screen libraries of this compound derivatives for desired biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov This process often involves:

Molecular Docking: This technique predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, such as a protein or enzyme. nih.govrasayanjournal.co.in By calculating a "docking score," researchers can estimate the binding affinity of different this compound derivatives to a target of interest, helping to prioritize which compounds to synthesize and test experimentally. nih.govrasayanjournal.co.in

ADMET Prediction: Computational models, often based on machine learning, are used to predict the ADME and toxicity (ADMET) profile of potential drug candidates. nih.govresearchgate.net This early-stage screening helps to eliminate compounds that are likely to have poor bioavailability or undesirable side effects, saving time and resources in the drug discovery pipeline. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex predicted by docking. nih.govnih.gov These simulations provide insights into the dynamic behavior of the complex over time, confirming the stability of key binding interactions. nih.gov

Through these computational approaches, the this compound scaffold can be systematically modified and optimized to enhance binding affinity, improve selectivity, and ensure favorable drug-like properties, accelerating the development of new therapeutic agents. nih.govnih.gov

Role As a Core Chemical Scaffold in Advanced Organic Synthesis

Building Blocks for Complex Polycyclic and Fused Frameworks

The rigid framework of methoxy (B1213986) indanone is an exceptional platform for the synthesis of intricate polycyclic and fused ring systems. Organic chemists have exploited its inherent reactivity to develop methodologies for creating larger, more complex molecular architectures.

Ring Expansion Reactions: Methoxy indanones serve as substrates in transition-metal-catalyzed ring expansion reactions to access fused seven-membered carbocycles. For instance, rhodium-catalyzed C-C bond activation and insertion of alkenes or alkynes into the indanone core leads to the formation of benzocycloheptenone derivatives. rsc.org This strategy provides a direct route to valuable medium-sized ring systems. rsc.org

Annulation Reactions: Annulation strategies involving methoxy indanones are widely used to construct fused heterocyclic and carbocyclic frameworks. rsc.orgnih.gov These reactions often proceed through domino or cascade sequences, efficiently building molecular complexity in a single step. For example, 1-indanones can be converted into fluorenones through a formal homo-Nazarov-type cyclization. nih.gov Furthermore, domino reactions of indanone derivatives with other reagents can yield complex polycyclic structures like indeno[1,2-a]fluorene. nih.gov

Spirocyclic Frameworks: The indanone scaffold is instrumental in the synthesis of spirocyclic compounds, where two rings share a single atom. rsc.orgnih.gov Organocatalytic stereoselective [3+3] spiro-annulation of cyclic β-ketoamides with enals derived from indanones can produce spiro-glutarimide derivatives. rsc.org Additionally, the cyclotrimerization of 1-indanone (B140024) followed by ring-closing metathesis (RCM) has been used to create complex spirotruxenes. nih.gov

Photochemical Cycloadditions: Photochemical reactions of indanone precursors have been utilized to design strained polycyclic frameworks. An ortho-photocycloaddition of an indanone substrate can initiate a cascade that leads to complex polycyclic systems after subsequent thermal rearrangements. rsc.org

Precursor for Structurally Diverse Indanone Derivatives and Analogues

The methoxy indanone skeleton is readily modified, making it an ideal precursor for a vast library of structurally diverse derivatives and analogues. The carbonyl group, the aromatic ring, and the α-methylene protons are all sites for functionalization.

Reactions at the Carbonyl Group: The ketone functionality can be reduced to the corresponding alcohol (methoxy indanol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.commdpi.com It can also undergo addition reactions with organometallic reagents (e.g., Grignard reagents) to introduce new carbon substituents. nih.gov

α-Functionalization: The protons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups at the C-2 position. orgsyn.org This reactivity is crucial for synthesizing 2-substituted indanones. orgsyn.org For instance, 2-isothiocyanato-1-indanones are used as building blocks in heteroannulation reactions. rsc.orgnih.gov

Condensation Reactions: Methoxy indanones readily undergo aldol (B89426) condensation reactions with aldehydes and ketones to form α,β-unsaturated ketone derivatives, such as 2-benzylidene-1-indanones. nih.gov These chalcone-like molecules serve as scaffolds for further synthetic modifications and have been explored for various applications. nih.gov

Aromatic Ring Substitution: The methoxy-substituted benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, such as nitration, allowing for the introduction of further functional groups onto the aromatic portion of the molecule. sigmaaldrich.com

Ether Cleavage: The methoxy group itself can be cleaved to yield the corresponding hydroxy indanone, a valuable intermediate for further derivatization. google.com This transformation is often achieved using reagents like aluminum trichloride. google.com

Utility in the Total Synthesis of Natural Product Cores

The indanone framework is a recurring motif in a variety of natural products with significant biological activities. nih.govnih.gov Consequently, methoxy indanones are valuable starting materials and key intermediates in the total synthesis of these complex molecules. researchgate.net

Core Scaffold Construction: Synthetic strategies often focus on constructing the indanone core early in the synthesis, followed by elaborations to complete the natural product structure. For example, intramolecular Friedel-Crafts acylation is a common method to form the substituted indanone ring system, which is a central component of many natural products. orgsyn.orgnih.gov

Examples of Natural Product Synthesis:

Diptoindonesin G: The core structure of this natural product has been synthesized using a skeletal reorganization strategy starting from an indanone derivative. rsc.org

Swinhoeisterol A: A multi-step synthesis starting from an indanone derivative has been employed to create a fused tricyclic compound that shares the core structure of swinhoeisterol A. nih.gov

Nakiterpiosin (B10754872): An intermediate for the total synthesis of the marine natural product nakiterpiosin was prepared via a photo-variant of the Nazarov cyclization, which formed a key 1-indanone structure. beilstein-journals.org

Benzenoid Cephalotane-type Diterpenoids: A cascade reaction involving C-H activation has been developed to efficiently prepare the characteristic tetracyclic skeleton of these diterpenoids, highlighting the utility of indanone-related structures in complex syntheses. researchgate.net

The versatility of this compound allows chemists to access the fundamental skeletons of these and other natural products, such as plecarpenene and atlanticone C. nih.gov

Strategic Intermediate in the Synthesis of Functional Organic Materials

Beyond its role in medicinal chemistry and natural product synthesis, the this compound scaffold is a strategic intermediate in the development of novel functional organic materials. rsc.orgnih.gov The structural rigidity and electronic properties of indanone derivatives make them attractive candidates for applications in materials science.

Liquid Crystals: Indanone-based molecules have been investigated for their potential use as discotic liquid crystals, where the flat, disc-like molecules can self-assemble into ordered columnar phases. nih.gov

Organic Light-Emitting Diodes (OLEDs): The fused aromatic system and the potential for introducing various functional groups make indanone derivatives suitable for use as components in OLEDs, either as emitters, host materials, or charge-transporting layers. rsc.orgnih.gov

Dyes and Fluorophores: The conjugated π-system of certain indanone derivatives, particularly those synthesized through condensation reactions (e.g., benzylidene indanones), gives rise to chromophoric and fluorophoric properties. rsc.orgnih.gov These properties can be tuned by synthetic modification, making them useful as dyes and fluorescent probes.

Polymerization Catalysts: Indanone derivatives have been employed as ligands in the synthesis of catalysts for olefin polymerization. nih.gov The specific structure of the indanone ligand can influence the activity and selectivity of the catalyst.

The ability to systematically modify the indanone core allows for the fine-tuning of its electronic and photophysical properties, making it a valuable platform for designing next-generation organic materials. organic-chemistry.orgsigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including methoxy (B1213986) indanone isomers. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the complete carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a methoxy indanone, distinct signals (resonances) appear at specific chemical shifts (δ), measured in parts per million (ppm). The position of a signal indicates the electronic environment of the protons. For instance, the protons of the methoxy group (–OCH₃) typically appear as a sharp singlet, while the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the five-membered ring show more complex splitting patterns due to spin-spin coupling with neighboring protons. chemicalbook.comchegg.com For 5,6-Dimethoxy-1-indanone (5,6-DMI), the methoxy groups attached to the C5 and C6 atoms of the indanone moiety are key identifiers in the spectrum. researchgate.netnih.gov

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a single resonance. chemicalbook.com The chemical shift of each carbon reveals its nature (e.g., carbonyl, aromatic, aliphatic, methoxy). The carbonyl carbon (C=O) of the indanone ring is particularly distinctive, appearing far downfield. chemicalbook.com The conformational behavior of the methoxy group itself can influence the ¹³C NMR chemical shifts; an out-of-plane orientation relative to the aromatic ring can cause the methoxy carbon to appear at an atypical downfield shift (~62 ppm) compared to the usual value of ~56 ppm for a planar methoxy group. nih.govresearchgate.net This phenomenon is attributed to changes in the virtual molecular orbital space upon rotation of the methoxy group. nih.govresearchgate.net

The following tables summarize typical NMR data for this compound isomers.

¹H NMR Data for this compound Isomers

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 5-Methoxy-1-indanone (B147253) | Aromatic-H (H-7) | 7.560 | DMSO-d₆ | chemicalbook.com |

| Aromatic-H (H-6) | 7.078 | DMSO-d₆ | chemicalbook.com | |

| Aromatic-H (H-4) | 6.955 | DMSO-d₆ | chemicalbook.com | |

| Methoxy (–OCH₃) | 3.863 | DMSO-d₆ | chemicalbook.com | |

| Aliphatic (–CH₂–) | 3.040 | DMSO-d₆ | chemicalbook.com | |

| Aliphatic (–CH₂–) | 2.580 | DMSO-d₆ | chemicalbook.com | |

| 6-Methoxy-1-indanone (B23923) | Aromatic & Aliphatic Protons | (Varies) | CDCl₃ | chemicalbook.com |

¹³C NMR Data for 6-Methoxy-1-indanone

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | > 200 | chemicalbook.com |

| Aromatic Carbons | 110 - 160 | chemicalbook.com |

| Methoxy (–OCH₃) | ~55 | chemicalbook.com |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often essential for unambiguously assembling the molecular structure. nih.gov

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com In this compound, COSY spectra would show correlations between the neighboring aliphatic protons of the five-membered ring and between adjacent protons on the aromatic ring, confirming their connectivity. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This ¹H-¹³C correlation experiment is crucial for piecing together the entire molecular skeleton by revealing long-range couplings (typically over 2 to 4 bonds) between protons and carbons. youtube.com For example, an HMBC spectrum of this compound would show a correlation between the methoxy protons (¹H) and the aromatic carbon to which the group is attached (¹³C). It would also link the aliphatic protons to the carbonyl carbon and various aromatic carbons, providing definitive proof of the indanone framework. nih.gov

Research frequently focuses on substituted methoxy indanones to explore structure-activity relationships. nih.gov NMR is indispensable for characterizing these more complex derivatives. For instance, in studies of methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives, ¹H and ¹³C NMR are used to confirm the success of synthetic modifications and to assign signals for the various substituents on both aromatic rings of the scaffold. nih.gov In a study of 5,6-Dimethoxy-1-indanone, theoretical NMR chemical shifts were calculated using Density Functional Theory (DFT) and compared with experimental data to confirm the structural and conformational properties. researchgate.netnih.gov Similarly, the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone from a chalcone (B49325) precursor was confirmed using NMR, which verified the introduction of the bromine atom at the C2 position. beilstein-journals.org

Mass Spectrometry for Molecular Structure Elucidation and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₁₀O₂), the calculated molecular weight is approximately 162.19 g/mol . matrixscientific.comechemi.com In an electron ionization (EI) mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺), which would appear at an m/z value corresponding to its molecular weight. For 5-methoxy-1-indanone, the molecular ion peak is observed at m/z 162 and is the most abundant peak (base peak). chemicalbook.com

The molecular ion can then break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure. Key fragments for 5-methoxy-1-indanone include signals at m/z 161 (loss of a hydrogen atom), 134 (loss of CO), and 133. chemicalbook.com This fragmentation data helps to confirm the presence of the indanone core and the methoxy substituent, thereby elucidating the structure and assessing the purity of the sample. chemicalbook.com

Mass Spectrometry Data for 5-Methoxy-1-indanone

| m/z Value | Relative Intensity (%) | Proposed Fragment Identity | Reference |

|---|---|---|---|

| 162 | 100.0 | [M]⁺ (Molecular Ion) | chemicalbook.com |

| 161 | 55.5 | [M-H]⁺ | chemicalbook.com |

| 134 | 28.9 | [M-CO]⁺ | chemicalbook.com |

| 133 | 9.0 | [M-CO-H]⁺ | chemicalbook.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

Selected Crystallographic Data for (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Formula | C₁₈H₁₆O₃ | Molecular composition | iucr.org |

| Dihedral Angle | 2.54 (4)° | Angle between indanone and benzene rings, indicating near-planarity | iucr.orgiucr.org |

| Primary Interaction | π-stacking | Dominant force in crystal packing | iucr.org |

Spectroscopic Probes for Environmental and Optical Behavior Studies

Spectroscopic techniques are not only used for structural characterization but also to investigate how molecules like this compound interact with their environment and to study their optical properties. lanl.gov Such studies are relevant in fields ranging from materials science to environmental chemistry. mdpi.com For example, spectroscopic methods can be used to monitor the fate of organic compounds in environmental systems or to develop new sensor molecules. lanl.gov

UV/Vis Absorption Spectroscopy : This technique measures the absorption of ultraviolet and visible light by a molecule. wepub.org The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. upi.edu The UV/Vis spectrum of a this compound derivative typically shows characteristic absorption bands arising from π→π* transitions within the aromatic ring and the conjugated carbonyl system. nih.gov The position of the methoxy group can influence the absorption spectrum; for example, a methoxy group in the para position of a related system was shown to increase absorption in the UV-A range. nih.gov The solvent environment can also significantly impact the absorption maxima. nih.gov This technique is widely used in analytical chemistry to quantify the concentration of an analyte in a solution. azom.com

Fluorescence Spectroscopy : Fluorescence is the emission of light from a molecule after it has absorbed light. mdpi.com While not all molecules fluoresce, those that do can be studied for their unique emission properties. Studies on related methoxy-substituted aromatic compounds, such as methoxy-trans-stilbene derivatives, show that the number and position of methoxy groups can significantly affect fluorescence properties like quantum yield and lifetime. nih.gov Research into the fluorescence of indanone compounds has been conducted to understand how environmental polarity affects their emission spectra, which can be valuable for developing molecular probes and for applications in optics and photonics. nih.gov

Investigation of Polarity Effects on Optical Properties

The interaction between a molecule and its surrounding solvent can significantly alter its electronic and, consequently, its optical properties. This phenomenon, known as solvatochromism, is a key area of investigation for compounds like methoxy indanones. Research in this area utilizes spectroscopic techniques to understand how solvent polarity influences the molecule's absorption and fluorescence spectra, providing insights into its electronic structure and dipole moments in the ground and excited states. evidentscientific.comrsc.org

Studies on 1-indanone (B140024) compounds employ both spectroscopic experiments and theoretical approaches like Density Functional Theory (DFT) to probe the effects of different solvent environments. nih.govresearchgate.net These investigations reveal that the influence of solvent polarity can differ between absorption and emission processes. While general solvent effects, such as those related to the solvent's refractive index and dielectric constant, play a significant role in the molecular absorption spectra, the emission properties often show a more complex behavior due to a competition between general and specific interactions, such as hydrogen bonding. nih.govresearchgate.net

When a fluorophore absorbs a photon, it is promoted to an excited state. In a polar solvent, the surrounding solvent molecules reorient themselves to stabilize this newly formed excited state, a process called solvent relaxation. evidentscientific.com This stabilization lowers the energy of the excited state, resulting in a shift of the fluorescence emission to a longer wavelength (a bathochromic or red shift). evidentscientific.com The magnitude of this shift is typically dependent on the solvent's polarity; more polar solvents induce a larger red shift. evidentscientific.com

For some methoxy-substituted compounds, while significant solvatochromic shifts in fluorescence spectra may not always be prominent, the fluorescence intensity is often highly sensitive to the solvent environment. nih.gov A common finding is that fluorescence intensity and quantum yield decrease as solvent polarity increases. nih.gov This quenching effect can be particularly pronounced in protic, hydrogen-bond-donating solvents like methanol. nih.gov The vibrational modes of hydrogen bonds formed between the solvent and the solute can act as an efficient pathway for non-radiative energy dissipation from the excited state, thereby reducing fluorescence intensity. nih.gov

The investigation of these polarity effects provides valuable data on the molecular interactions at play. By analyzing spectral shifts and intensity changes across a range of solvents with varying polarities, researchers can deduce information about the charge distribution within the this compound molecule and how it changes upon electronic excitation. rsc.orgnih.gov

Table 1: Illustrative Effects of Solvent Polarity on Fluorescence Properties This table illustrates the general principles of how solvent polarity can affect the fluorescence emission wavelength and intensity of a fluorophore, based on the described research findings. Specific values for a single this compound derivative are not available in the provided search results, so this represents a generalized case.

Calorimetric Techniques for Thermochemical Property Determination

Calorimetry is a fundamental experimental technique used to measure the heat flow associated with chemical reactions or physical changes, allowing for the direct determination of key thermochemical properties. libretexts.orgsparkl.me In the study of this compound derivatives, calorimetric methods are essential for obtaining accurate data on their enthalpies of formation, which are crucial for understanding their energetic stability. mdpi.comresearchgate.net

A comprehensive energetic study of 4-methoxy- and 5-methoxy-1-indanone has been conducted using a combination of calorimetric techniques and computational methods. mdpi.com The primary experimental methods employed include:

Static-Bomb Combustion Calorimetry: This technique is used to determine the standard molar enthalpy of combustion (ΔH°c). nih.gov A precisely weighed sample of the this compound is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). By measuring the temperature increase of the surrounding water bath and knowing the heat capacity of the calorimeter, the massic energy of combustion can be calculated. libretexts.orgmdpi.com This value is fundamental for deriving the standard molar enthalpy of formation in the condensed phase (crystalline or liquid). mdpi.comnih.gov

Calvet Microcalorimetry: This highly sensitive technique is used to measure the standard molar enthalpies of sublimation (for solids) or vaporization (for liquids) (ΔH°sub/vap). mdpi.comacs.org The heat absorbed during the phase transition of the this compound from condensed to gaseous state is measured at a constant temperature. mdpi.com

Knudsen Effusion Method: As a complementary technique, the Knudsen effusion method was also used to determine the enthalpy of sublimation for the crystalline 5-methoxy-1-indanone. mdpi.com This method involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.

From these experimental measurements, the standard molar enthalpy of formation in the gaseous phase (ΔH°f(g)) can be derived. mdpi.com This is a critical value as it represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states in the gas phase, free from intermolecular forces present in condensed phases. researchgate.net The experimental results are often compared with high-level quantum chemical calculations, such as the G3(MP2)//B3LYP composite method, which provides a theoretical estimation of the gas-phase enthalpy of formation and serves to validate the experimental data. mdpi.comresearchgate.net

Table 2: Experimentally and Computationally Determined Thermochemical Data for Methoxy Indanones Data sourced from a synergistic experimental and computational study on methoxy-substituted indanones. mdpi.com

Emerging Research Directions and Future Perspectives in Methoxy Indanone Chemistry

Development of Novel Catalytic Systems for Methoxy (B1213986) Indanone Transformations

The synthesis and transformation of methoxy indanones are increasingly reliant on sophisticated catalytic systems designed to enhance efficiency, selectivity, and sustainability. Researchers are moving beyond traditional acid catalysis to explore a diverse range of metal-based and organocatalytic methods.

Transition metal catalysis remains a fertile ground for innovation. Rhodium(III)-catalyzed reactions, for instance, enable the synthesis of substituted indanone derivatives through formal [4+1] cycloaddition, tolerating a wide array of functional groups. quickcompany.in Similarly, palladium-catalyzed asymmetric C-C bond activation and carbonylation have been employed to produce chiral indanones, including those with methoxy substituents. quickcompany.in Gold-catalyzed enantioselective cyclization of specific intermediates has proven effective for synthesizing optically active β-alkoxyindanones. quickcompany.in Ruthenium catalysts are used for tandem coupling and cyclization, where the presence of additives can switch the selectivity to form either spiroindanones or 2-substituted indanones, with methoxy-substituted substrates being fully compatible. sigmaaldrich.com Other metals like nickel, copper, and indium have also been successfully used to catalyze various cyclization and annulation reactions to form the indanone core. quickcompany.in

In the realm of organocatalysis, quinine-derived squaramide catalysts have been utilized in water-rich solvent systems to catalyze reactions of α-thiocyanato indanones bearing methoxy groups, yielding products with excellent enantioselectivity (up to 99% ee). sigmaaldrich.comresearchgate.net Furthermore, dinuclear zinc catalysts have been developed for the enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones, producing spiro[indanone-2,3′-isochromane-1-one] derivatives with high stereoselectivity. chinjmap.com Photocatalytic methods are also emerging; a radical cascade cyclization using Ru(bpy)₃Cl₂ as the photocatalyst can produce methoxy-substituted indanones, demonstrating the potential of light-driven synthesis.

| Catalyst Type | Specific Catalyst/System | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| Transition Metal | Rhodium(III) Complexes | [4+1] Cycloaddition | Effective for substituted indanones. | quickcompany.in |

| Transition Metal | Palladium Complexes | Asymmetric Carbonylative Cyclization | Produces chiral methoxy indanones. | quickcompany.in |

| Transition Metal | Ruthenium Complexes | Tandem Coupling/Cyclization | Switchable selectivity for spiro or substituted products. | sigmaaldrich.com |

| Transition Metal | Manganese (Mn(CO)₅Br) | Regioselective Alkyne Addition | Domino Markovnikov–anti-Markovnikov addition to methoxy indanones. | sigmaaldrich.com |

| Organocatalyst | Quinine-Derived Squaramide | Cascade Reaction | Excellent enantioselectivity (up to 99% ee) for this compound derivatives. | sigmaaldrich.comresearchgate.net |

| Organocatalyst | Dinuclear Zinc Complexes | Michael/Transesterification Tandem Reaction | High stereoselectivity for spiro-isochromanone synthesis. | chinjmap.com |

| Photocatalyst | Ru(bpy)₃Cl₂·6H₂O | Radical Cascade Cyclization | Compatible with methoxy-substituted substrates. |

Exploration of New Reaction Mechanisms and Pathways for Enhanced Selectivity

A deep understanding of reaction mechanisms is crucial for developing synthetic routes with superior control over product selectivity. Research in this compound chemistry is actively exploring novel mechanistic pathways to overcome challenges in regioselectivity and stereoselectivity.

Tandem and cascade reactions, which form multiple chemical bonds in a single operation, represent a highly efficient strategy. For example, a domino intermolecular Friedel–Crafts alkylation followed by an intramolecular acylation has been developed to construct the indanone framework. researchgate.net The Nazarov cyclization of chalcones is another established pathway, used effectively in the synthesis of compounds like 6-methoxy-3-phenyl-1-indanone. orgsyn.orgnih.gov

Mechanistic studies are also revealing subtle factors that govern reaction outcomes. In the catalytic pyrolysis of guaiacol, a related methoxyphenol, researchers found that the reaction bifurcates into two main pathways: a dehydration route and a dehydroxylation route. calpaclab.com By tuning the catalyst's Brønsted acid sites, the reaction can be directed toward the desired dehydroxylation pathway, significantly enhancing selectivity. calpaclab.com This principle of controlling competing pathways is directly applicable to the synthesis and transformation of methoxy indanones.

Photoredox catalysis has opened up new mechanistic possibilities through radical-based pathways. The synthesis of indanones via a decarboxylative annulation, for instance, proceeds through a hydrogen atom transfer (HAT) mechanism. sigmaaldrich.com Another novel pathway involves a [4+1] annulation of (trialkylsilyl)arylketenes, which is proposed to proceed via the formation of a cyclopropanone (B1606653) intermediate that undergoes electrocyclic closure to form the cyclopentenone ring of the indanone. tcichemicals.com These innovative mechanisms provide powerful tools for constructing the this compound scaffold with high precision.

Integration of Advanced Computational Methods for Predictive Organic Synthesis

Computational chemistry has become an indispensable tool for modern organic synthesis, providing deep mechanistic insights and predicting molecular properties before a reaction is ever run in a lab. In the field of this compound chemistry, these methods are used to understand energetic properties, rationalize reaction outcomes, and guide catalyst design.

A prime example is the synergistic experimental and computational study of the energetic properties of 4-methoxy- and 5-methoxy-indanones. acs.org High-level ab initio calculations, specifically using the G3(MP2)//B3LYP level of theory, were employed to determine their gas-phase standard molar enthalpies of formation. acs.org These theoretical values were found to be in excellent agreement with experimental data obtained from calorimetry, validating the accuracy of the computational models. acs.org Such calculations are vital for understanding the stability and reactivity of different isomers.

| Compound | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Computational ΔfH°m(g) (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 4-Methoxy-1-indanone (B81218) | -214.3 ± 3.4 | -218.0 ± 4.0 | acs.org |

| 5-Methoxy-1-indanone (B147253) | -227.1 ± 3.3 | -230.1 ± 3.9 | acs.org |

Beyond thermodynamics, computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are used to explore electronic effects. NBO calculations have been used to analyze the delocalization of electron density in methoxy-substituted indanones, providing insight into how the substituent influences the molecule's electronic structure and reactivity. Furthermore, molecular docking studies, often paired with DFT, are used to predict the binding affinity of indanone derivatives with biological targets, which is crucial for drug discovery applications. These predictive models accelerate the design of new catalysts and functionally optimized molecules.

This compound as a Platform for Innovative Materials Chemistry Research

The rigid, planar structure and tunable electronic properties of the indanone core make it an attractive scaffold for the development of advanced organic materials. This compound derivatives, in particular, are being explored as key building blocks for a range of applications in materials chemistry.

Indanone derivatives are generally recognized for their utility in organic functional materials, including organic light-emitting diodes (OLEDs), dyes, and fluorophores. acs.org The methoxy group, as a strong electron-donating group, can be used to modulate the HOMO/LUMO energy levels of the molecule, a critical parameter for designing materials for organic electronics like polymer solar cells. The π-stacking interactions observed in the crystal structures of compounds like (E)-2-(3,5-dimethoxybenzylidene)indan-1-one are fundamental to charge transport in organic semiconductors.